![molecular formula C22H31NO B11682691 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B11682691.png)
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol
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Overview
Description
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a complex organic compound that features a unique structure combining an azepane ring, a cyclopentyl group, a phenyl group, and a pentynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of azepane with a suitable alkyne precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets. The azepane ring and phenyl group may facilitate binding to enzymes or receptors, while the alkyne and hydroxyl groups can participate in chemical reactions within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)pentan-1-amine: Similar structure but lacks the cyclopentyl and phenyl groups.
(2-Azepan-1-yl-2-phenylethyl)amine: Contains an azepane ring and phenyl group but differs in the overall structure.
6-Azepan-1-ylpyridin-3-amine: Features an azepane ring but includes a pyridine ring instead of a cyclopentyl group.
Uniqueness
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H31NO |
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Molecular Weight |
325.5 g/mol |
IUPAC Name |
5-(azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H31NO/c24-22(21-14-6-7-15-21,20-12-4-3-5-13-20)16-8-11-19-23-17-9-1-2-10-18-23/h3-5,12-13,21,24H,1-2,6-7,9-10,14-19H2 |
InChI Key |
JMKGTANZMBGADG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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